Cas no 181220-75-7 (Tert-butyl 2-iodo-1H-imidazole-1-carboxylate)

Tert-butyl 2-iodo-1H-imidazole-1-carboxylate structure
181220-75-7 structure
Product Name:Tert-butyl 2-iodo-1H-imidazole-1-carboxylate
CAS No:181220-75-7
MF:C8H11IN2O2
MW:294.089614152908
CID:2192304
Update Time:2025-07-18

Tert-butyl 2-iodo-1H-imidazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 2-iodo-1h-imidazole-1-carboxylate
    • 1-tert-butoxycarbonyl-2-iodo-1H-imidazole
    • FCH1385209
    • OR322783
    • 1H-Imidazole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester
    • Tert-butyl 2-iodo-1H-imidazole-1-carboxylate
    • Inchi: 1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3
    • InChI Key: YVAZEIJXEFSHQK-UHFFFAOYSA-N
    • SMILES: IC1=NC=CN1C(=O)OC(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Topological Polar Surface Area: 44.1

Tert-butyl 2-iodo-1H-imidazole-1-carboxylate Pricemore >>

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Tert-butyl 2-iodo-1H-imidazole-1-carboxylate Related Literature

Additional information on Tert-butyl 2-iodo-1H-imidazole-1-carboxylate

Tert-butyl 2-iodo-1H-imidazole-1-carboxylate (CAS No. 181220-75-7): A Versatile Building Block in Modern Medicinal Chemistry

Tert-butyl 2-iodo-1H-imidazole-1-carboxylate, with the chemical identifier CAS No. 181220-75-7, represents a significant compound in the realm of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered considerable attention due to its utility as a versatile intermediate in the synthesis of various bioactive molecules. The presence of both an iodine substituent and a carboxylate group makes it a valuable reagent for constructing complex scaffolds, enabling the development of novel therapeutic agents.

The< strong>imidazole core is a privileged scaffold in drug discovery, known for its prevalence in numerous biologically active compounds. Its aromaticity and ability to engage in hydrogen bonding make it an ideal candidate for designing molecules with specific pharmacological properties. In particular, the2-iodo substitution on the imidazole ring introduces a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for creating more intricate molecular architectures.

The< strong>tert-butyl ester functionality in Tert-butyl 2-iodo-1H-imidazole-1-carboxylate serves multiple purposes. It not only enhances the solubility of the compound in organic solvents but also provides a stable leaving group that can be selectively removed under various conditions. This characteristic is particularly useful in multi-step syntheses where controlled deprotection is required. The tert-butyl group also contributes to the overall lipophilicity of the molecule, influencing its pharmacokinetic properties and potential bioavailability.

In recent years, there has been a surge in research focused on developing new therapeutic strategies targeting various diseases, including cancer, inflammation, and infectious disorders. The< strong>Tert-butyl 2-iodo-1H-imidazole-1-carboxylate has emerged as a key intermediate in the synthesis of small-molecule inhibitors that modulate critical biological pathways. For instance, studies have demonstrated its utility in generating imidazole-based kinase inhibitors, which are known to play a crucial role in cancer therapy. These inhibitors often require precise structural modifications to enhance their binding affinity and selectivity.

One notable application of Tert-butyl 2-iodo-1H-imidazole-1-carboxylate is in the development of antiviral agents. The< strong>imidazole ring is frequently found in molecules that interact with viral enzymes or receptors, disrupting their function and inhibiting viral replication. Researchers have leveraged this compound to design novel antiviral drugs that show promise in preclinical studies. The iodine atom facilitates further derivatization, allowing chemists to fine-tune the properties of these antiviral agents for optimal efficacy.

The pharmaceutical industry has also explored the use of Tert-butyl 2-iodo-1H-imidazole-1-carboxylate in the synthesis of anti-inflammatory compounds. Imidazole derivatives are known to modulate inflammatory responses by interacting with specific signaling pathways. By incorporating this intermediate into drug candidates, scientists have been able to develop molecules that exhibit potent anti-inflammatory activity while minimizing side effects. This underscores the importance of< strong>imидазол карбоксилат as a building block in medicinal chemistry.

The versatility of Tert-butyl 2-iodo-1H-imidazole-1-carboxylate extends beyond its role as an intermediate in drug synthesis. It has found applications in materials science and catalysis, where its unique structural features contribute to the development of novel materials and catalysts with enhanced performance. For example, researchers have utilized this compound to design ligands for transition metal catalysts, which are essential for various organic transformations.

The< strong>CAS No. 181220-75-7 designation ensures that researchers can reliably source this compound from reputable suppliers while adhering to stringent quality control measures. This standardization is crucial for ensuring reproducibility in scientific research and facilitating collaboration across different laboratories worldwide.

In conclusion, Tert-butyl 2-iodo-1H-imidazole-1-carboxylate is a multifaceted compound with significant implications in medicinal chemistry and beyond. Its unique structural features make it an invaluable tool for synthesizing complex bioactive molecules, contributing to advancements in drug discovery and development. As research continues to uncover new applications for this compound, its importance is likely to grow even further.

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